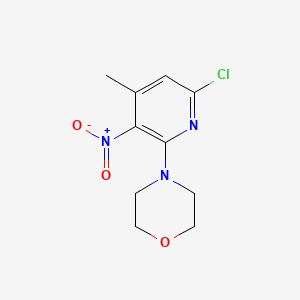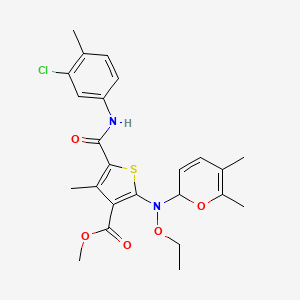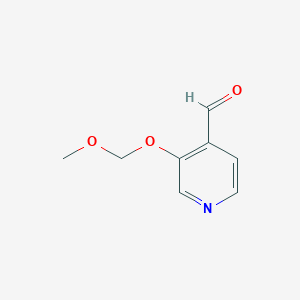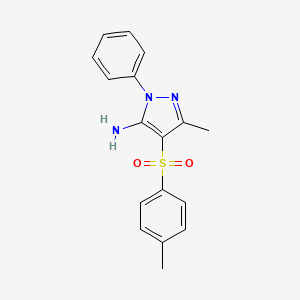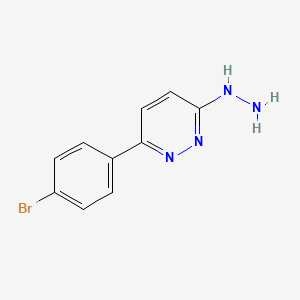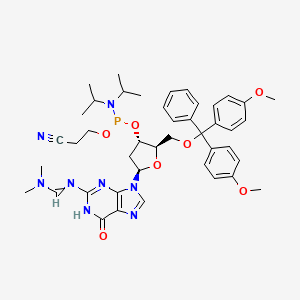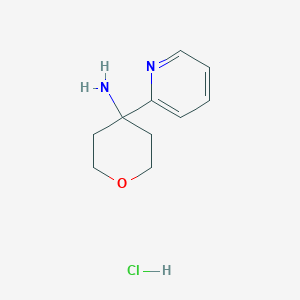![molecular formula C10H12N4OS2 B11771732 N-(2-Amino-4'-methyl-[4,5'-bithiazol]-2'-yl)propionamide](/img/structure/B11771732.png)
N-(2-Amino-4'-methyl-[4,5'-bithiazol]-2'-yl)propionamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Amino-4’-methyl-[4,5’-bithiazol]-2’-yl)propionamide is a complex organic compound that belongs to the class of amines This compound features a bithiazole core, which is a bicyclic structure containing two thiazole rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Amino-4’-methyl-[4,5’-bithiazol]-2’-yl)propionamide typically involves multi-step organic reactions. One common method includes the initial formation of the bithiazole core, followed by the introduction of the amino and propionamide groups. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. Purification steps such as crystallization, distillation, or chromatography are essential to obtain the final product with the desired specifications.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-Amino-4’-methyl-[4,5’-bithiazol]-2’-yl)propionamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The amino and propionamide groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Aplicaciones Científicas De Investigación
N-(2-Amino-4’-methyl-[4,5’-bithiazol]-2’-yl)propionamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-(2-Amino-4’-methyl-[4,5’-bithiazol]-2’-yl)propionamide involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the bithiazole core can interact with various enzymes and receptors. These interactions can modulate biological processes, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
N-(4-Amino-2-methyl-phenyl)-propionamide: Shares a similar propionamide group but differs in the aromatic core.
2-Amino-N-(2-aminophenyl)thiazole-5-carboxamide: Contains a thiazole ring and amino groups, similar to the bithiazole core.
Uniqueness
N-(2-Amino-4’-methyl-[4,5’-bithiazol]-2’-yl)propionamide is unique due to its bithiazole core, which provides distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C10H12N4OS2 |
|---|---|
Peso molecular |
268.4 g/mol |
Nombre IUPAC |
N-[5-(2-amino-1,3-thiazol-4-yl)-4-methyl-1,3-thiazol-2-yl]propanamide |
InChI |
InChI=1S/C10H12N4OS2/c1-3-7(15)14-10-12-5(2)8(17-10)6-4-16-9(11)13-6/h4H,3H2,1-2H3,(H2,11,13)(H,12,14,15) |
Clave InChI |
WPGYLJRXTXGITI-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)NC1=NC(=C(S1)C2=CSC(=N2)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(Benzo[d][1,3]dioxol-5-yl)-1-benzylpiperidin-4-amine](/img/structure/B11771653.png)
![2-Methylimidazo[1,2-b]pyridazin-6(5H)-one](/img/structure/B11771656.png)
